2-Chloro-4,5-dimethylpyridin-3-amine
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Overview
Description
2-Chloro-4,5-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with appropriate reagents under controlled conditions . Another method includes the use of palladium-catalyzed Suzuki cross-coupling reactions, which have been shown to produce pyridine derivatives in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as arylboronic acids in the presence of palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) are used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-4,5-dimethylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine and methyl groups on the pyridine ring, which can affect its binding to target molecules and its overall chemical behavior .
Comparison with Similar Compounds
2-Chloro-4,5-dimethylpyridin-3-amine can be compared with other similar compounds, such as:
2-Chloro-3-amino-4-methylpyridine: Similar in structure but differs in the position of the chlorine and amino groups.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-chloro-4,5-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-10-7(8)6(9)5(4)2/h3H,9H2,1-2H3 |
InChI Key |
LGDXPOXBLZOADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)N)Cl |
Origin of Product |
United States |
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